4-(1H-tetrazol-1-yl)-2,1,3-benzoselenadiazole
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Overview
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE is a heterocyclic compound that contains both tetrazole and benzoselenadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE typically involves the formation of the tetrazole ring followed by its attachment to the benzoselenadiazole core. One common method involves the cycloaddition reaction of azides with nitriles under acidic conditions to form the tetrazole ring. The benzoselenadiazole core can be synthesized through the reaction of o-phenylenediamine with selenium dioxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cycloaddition and condensation reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-TETRAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE can undergo various chemical reactions, including:
Oxidation: The selenium atom in the benzoselenadiazole ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The tetrazole ring can also interact with metal ions, facilitating catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-TRIAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE: Similar in structure but contains a triazole ring instead of a tetrazole ring.
4-(1H-1,2,3-TRIAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE: Contains a 1,2,3-triazole ring.
Uniqueness
4-(1H-1,2,3,4-TETRAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE is unique due to the presence of the tetrazole ring, which imparts distinct electronic properties and reactivity compared to triazole-containing analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H4N6Se |
---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
4-(tetrazol-1-yl)-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C7H4N6Se/c1-2-5-7(10-14-9-5)6(3-1)13-4-8-11-12-13/h1-4H |
InChI Key |
JXGXBYFEZRATSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=N[Se]N=C2C(=C1)N3C=NN=N3 |
Origin of Product |
United States |
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